molecular formula C9H4ClNO3 B1611133 1,3-Dioxoisoindoline-2-carbonyl chloride CAS No. 5511-75-1

1,3-Dioxoisoindoline-2-carbonyl chloride

Cat. No.: B1611133
CAS No.: 5511-75-1
M. Wt: 209.58 g/mol
InChI Key: XUYISNOCJPEAPN-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindoline-2-carbonyl chloride is a chemical compound characterized by the presence of an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a carbonyl chloride group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxoisoindoline-2-carbonyl chloride can be synthesized through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the reaction of phthalic anhydride with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindoline-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted derivatives. These derivatives can interact with biological targets, such as enzymes, through mechanisms like inhibition or activation . The specific molecular targets and pathways involved depend on the nature of the substituted derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dioxoisoindoline-2-carbonyl chloride include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

This compound is unique due to its specific reactivity and the presence of the carbonyl chloride group, which allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

1,3-dioxoisoindole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNO3/c10-9(14)11-7(12)5-3-1-2-4-6(5)8(11)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYISNOCJPEAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20492903
Record name 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5511-75-1
Record name 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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